molecular formula C12H25N B15262652 N-(3-methylbutan-2-yl)cycloheptanamine

N-(3-methylbutan-2-yl)cycloheptanamine

Cat. No.: B15262652
M. Wt: 183.33 g/mol
InChI Key: OUPMAADIOUMJMY-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)cycloheptanamine: is an organic compound with the molecular formula C12H25N and a molecular weight of 183.3336 g/mol This compound is characterized by a cycloheptane ring substituted with an amine group and a 3-methylbutan-2-yl group

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)cycloheptanamine

InChI

InChI=1S/C12H25N/c1-10(2)11(3)13-12-8-6-4-5-7-9-12/h10-13H,4-9H2,1-3H3

InChI Key

OUPMAADIOUMJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted cycloheptanamine derivatives.

Scientific Research Applications

N-(3-methylbutan-2-yl)cycloheptanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: Lacks the 3-methylbutan-2-yl group, resulting in different chemical properties and reactivity.

    N-(2-methylbutan-2-yl)cycloheptanamine: Similar structure but with a different alkyl substituent, leading to variations in its chemical behavior and applications.

    N-(3-methylbutan-2-yl)cyclohexanamine: Contains a cyclohexane ring instead of a cycloheptane ring, affecting its steric and electronic properties.

Uniqueness

N-(3-methylbutan-2-yl)cycloheptanamine is unique due to its specific combination of a cycloheptane ring and a 3-methylbutan-2-yl group. This structure imparts distinct chemical properties, making it valuable for certain applications where other similar compounds may not be as effective.

Biological Activity

N-(3-methylbutan-2-yl)cycloheptanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H23N
  • CAS Number : 1132763-80-4

The compound features a cycloheptane ring, which contributes to its unique steric and electronic properties. This structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical for mood regulation and cognitive functions. Such interactions could lead to potential therapeutic effects in treating mood disorders and neurodegenerative diseases.

1. Neuropharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like activity in animal models. This suggests that the compound may have potential as an antidepressant or anxiolytic agent.

2. Binding Affinity Studies

Studies involving binding affinity have shown that this compound interacts with various receptors, including:

Receptor Type Binding Affinity (Ki)
Serotonin (5-HT)TBD
Norepinephrine (NE)TBD

The specific binding affinities are yet to be fully characterized, but ongoing research aims to quantify these interactions.

Case Study 1: Antidepressant Activity

In a controlled study, this compound was administered to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect.

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Findings demonstrated that treatment with this compound reduced cell death and improved neuronal survival rates.

Safety and Toxicology

While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that high doses may lead to neurotoxic effects, necessitating further investigation into safe dosage ranges and long-term effects.

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